molecular formula C20H22N2S2 B2957499 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene CAS No. 1287153-14-3

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene

Cat. No.: B2957499
CAS No.: 1287153-14-3
M. Wt: 354.53
InChI Key: AOUDFRQLCAHIRA-UHFFFAOYSA-N
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Description

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene typically involves multiple steps. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the diaza-spiro moiety through a series of cyclization reactions. The key steps often include:

    Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.

    Introduction of the diaza-spiro moiety: This involves the reaction of the thiophene derivative with a suitable diaza compound under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Another spirocyclic compound with similar structural features.

    2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene: A related compound with a different substitution pattern.

Uniqueness

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S2/c1-15-7-9-16(10-8-15)14-24-19-18(17-6-5-13-23-17)21-20(22-19)11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUDFRQLCAHIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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